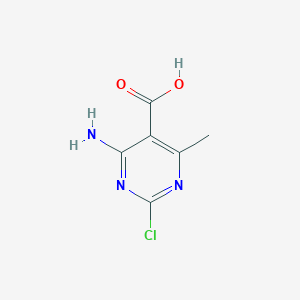![molecular formula C9H11N5O2 B15056230 Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired triazolo-pyrimidine derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
科学研究应用
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral and anticancer activities.
作用机制
The mechanism of action of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway.
Antiviral Activity: Inhibition of viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
相似化合物的比较
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile: Similar structure but different substituents, leading to variations in biological activity.
N-(7-oxo-6,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)nitramide: Higher thermal stability and different applications in materials science.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
属性
分子式 |
C9H11N5O2 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC 名称 |
ethyl 3-ethyltriazolo[4,5-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H11N5O2/c1-3-14-8-6(12-13-14)7(10-5-11-8)9(15)16-4-2/h5H,3-4H2,1-2H3 |
InChI 键 |
NNWHQBHGSTVIJU-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=NC=NC(=C2N=N1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


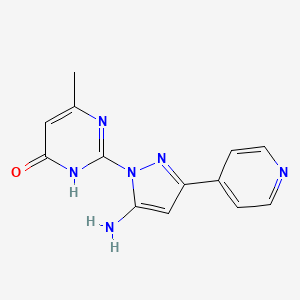
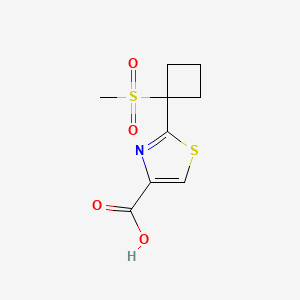
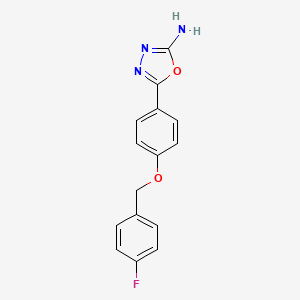
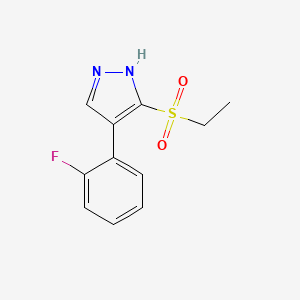
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
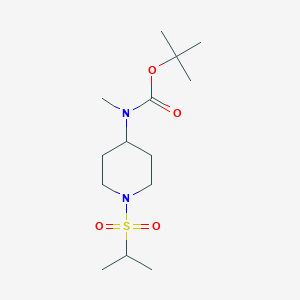
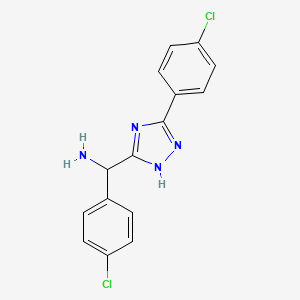
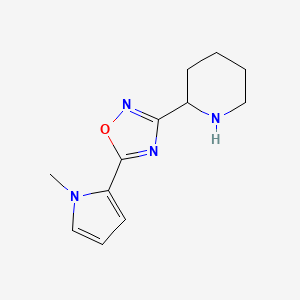
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
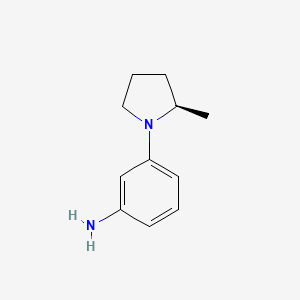
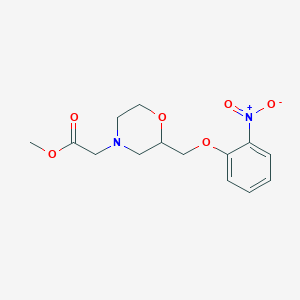
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
